1H-Pyrazole-3,5-diamine dihydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered ring structure that contains two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science. The dihydrochloride form enhances its solubility and stability, making it suitable for various chemical reactions and biological studies .
This compound can be classified as an organic heterocyclic compound, specifically a diamine derivative of pyrazole. It is synthesized from hydrazine derivatives and diketones or other related compounds. Its structure allows it to participate in a variety of chemical reactions that are significant in both synthetic and medicinal chemistry .
The synthesis of 1H-Pyrazole-3,5-diamine dihydrochloride typically involves several key steps:
Industrial methods often optimize reaction conditions to maximize yield and purity, employing catalysts and specific solvents to facilitate the reactions efficiently .
The molecular formula for 1H-Pyrazole-3,5-diamine dihydrochloride is C3H8Cl2N4. Its structure features:
The molecular weight of this compound is approximately 171.04 g/mol .
1H-Pyrazole-3,5-diamine dihydrochloride participates in various chemical reactions:
These reactions enable the synthesis of a wide range of functionalized pyrazole derivatives that are valuable in research and industry.
The mechanism of action for 1H-Pyrazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets. This modulation affects various biological pathways, making it useful in pharmacological applications .
Relevant data from spectral analysis (FT-IR, NMR) confirm its structure and purity during synthesis .
1H-Pyrazole-3,5-diamine dihydrochloride has numerous applications across various fields:
1H-Pyrazole-3,5-diamine dihydrochloride (CAS 141193-12-6) is an organic salt derived from its free base (CAS 16082-33-0) through hydrochloric acid treatment. Its molecular formula is C₃H₈Cl₂N₄, with a molecular weight of 171.03 g/mol [3]. The compound features a pyrazole core—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with amino groups at positions 3 and 5. The dihydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assays [3].
Spectroscopic data (e.g., NMR, IR) confirm the symmetric placement of amino groups, evidenced by singlets for equivalent protons in the ¹H-NMR spectrum [1].
Physicochemical Properties:
Property | Value | Method/Notes |
---|---|---|
Solubility | >20 mg/mL in water | Enhanced by salt formation |
LogP (free base) | -0.41 (consensus) | Calculated via iLOGP/XLOGP3 |
Topological PSA | 80.72 Ų | Indicates high hydrogen-bonding capacity |
Melting Point | Not reported (decomposes) | Thermal analysis recommended |
Computational studies reveal low lipophilicity (LogP = -0.41) and high polar surface area (80.72 Ų), consistent with excellent water solubility and membrane permeability potential [1].
Pyrazole derivatives have evolved from early anti-inflammatory agents to targeted anticancer therapeutics, leveraging their versatile scaffold for drug design:
Pyrazofurin (1970s): Antiviral/antitumor nucleoside analog highlighting pyrazole’s applicability in antimetabolite design [8].
Structural Evolution:Early pyrazole drugs (e.g., antipyrine, 1884) featured simple substitutions for analgesic effects. Modern derivatives incorporate complex hybrids (e.g., tetralin sulfonamides, indolecarbohydrazides) to enhance target specificity [2] [6]. For example, 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibit IC₅₀ values of 0.71 μM against HepG-2 cells, underscoring pyrazole’s adaptability in structure-activity optimization [2].
Table: Clinically Approved Pyrazole-Based Drugs
Drug | Therapeutic Category | Key Structural Feature | Year Introduced |
---|---|---|---|
Celecoxib | Anti-inflammatory | 4-Sulfamoylphenyl | 1999 |
Crizotinib | Anticancer (ALK inhibitor) | 2,6-Dichloro-3-fluorophenyl | 2011 |
Pyrazofurin | Antiviral/Antitumor | C-Nucleoside analog | 1970s |
The pyrazole ring serves as a privileged scaffold in medicinal chemistry due to its:
Step 1: Diazotization of 2-fluoroaniline → Malononitrile coupling → Intermediate D Step 2: Hydrazine-mediated ring closure → Free base Step 3: HCl salt formation → Disperazol [9]
Flow synthesis enables safe large-scale production (>400 g) by avoiding hazardous diazonium accumulation [9].
Mechanistic Contributions to Bioactivity:
In Disperazol, the diamine motif disrupts Pseudomonas aeruginosa biofilm formation by interfering with c-di-GMP signaling, demonstrating pyrazole’s applicability in antimicrobial research [9].
Comparative Synthetic Approaches:
Method | Yield | Risk Factors | Scale Feasibility |
---|---|---|---|
Batch Diazotization | 65–75% | Thermal runaway potential | Limited to <100 g |
Flow Chemistry | 85–90% | Minimal intermediate accumulation | Industrial-scale |
Emerging Applications:Recent studies highlight pyrazole diamine derivatives as intermediates for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7